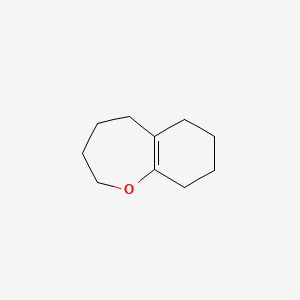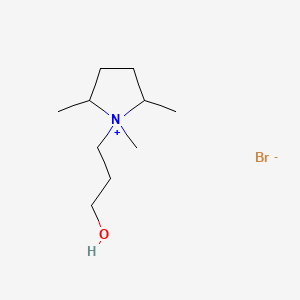
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide is a quaternary ammonium compound with a unique structure that includes a pyrrolidine ring substituted with hydroxypropyl and trimethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide typically involves the reaction of 1,2,5-trimethylpyrrolidine with 3-bromopropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-bromopropanol is replaced by the pyrrolidine nitrogen, forming the quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxypropyl group to a primary alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halide exchange reactions can be facilitated by using silver nitrate (AgNO3) or other halide salts.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Corresponding halide salts.
科学研究应用
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a biocompatible ionic liquid in enzyme-catalyzed reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the hydroxypropyl group may enhance solubility and facilitate the compound’s interaction with molecular targets.
相似化合物的比较
3-Brompropan-1-ol: Shares the hydroxypropyl group but lacks the pyrrolidine ring.
1-Propanol, 3-bromo-: Similar structure but different functional groups.
Uniqueness: 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide is unique due to its combination of a quaternary ammonium group and a hydroxypropyl group, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its potential antimicrobial activity set it apart from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for further research and development.
属性
CAS 编号 |
2078-38-8 |
|---|---|
分子式 |
C10H22BrNO |
分子量 |
252.19 g/mol |
IUPAC 名称 |
3-(1,2,5-trimethylpyrrolidin-1-ium-1-yl)propan-1-ol;bromide |
InChI |
InChI=1S/C10H22NO.BrH/c1-9-5-6-10(2)11(9,3)7-4-8-12;/h9-10,12H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
XMNACLDJLGHPSI-UHFFFAOYSA-M |
规范 SMILES |
CC1CCC([N+]1(C)CCCO)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


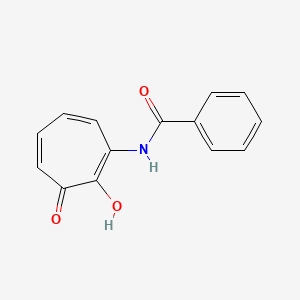
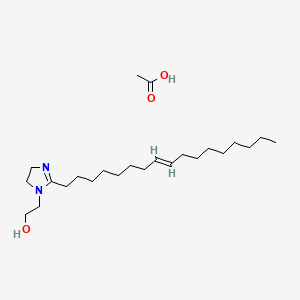
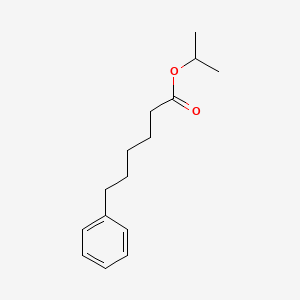
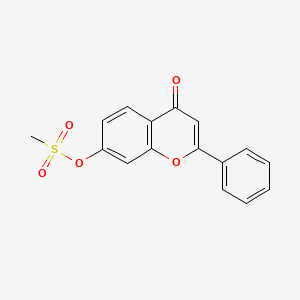
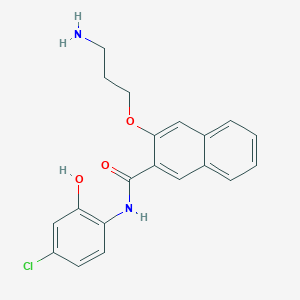
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
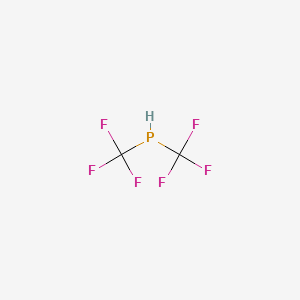
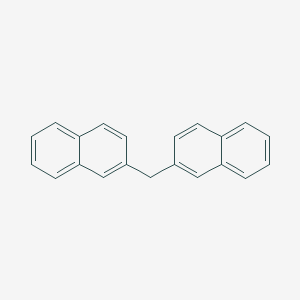
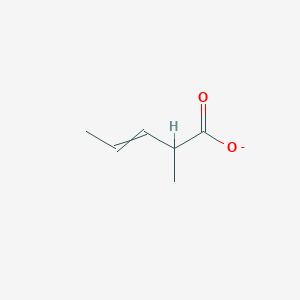
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)

